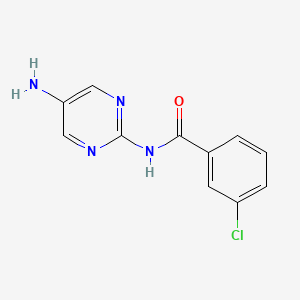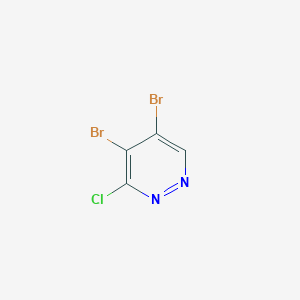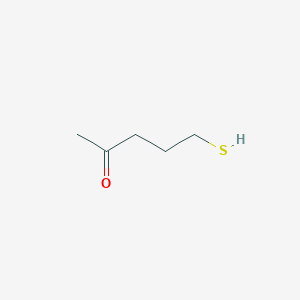
N-(2-carbamoylphenyl)-6-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-carbamoylphenyl)-6-methylpyridine-2-carboxamide is a compound that belongs to the class of carboxamides. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-6-methylpyridine-2-carboxamide typically involves the reaction of 2-amino-6-methylpyridine with 2-isocyanatobenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-carbamoylphenyl)-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the phenyl or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-(2-carbamoylphenyl)-6-methylpyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-carbamoylphenyl)-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(2-carbamoylphenyl)-6-methylpyridine-2-carboxamide can be compared with other similar compounds, such as:
N-(2-carbamoylphenyl)-pyridine-2-carboxamide: Lacks the methyl group on the pyridine ring, which may affect its reactivity and biological activity.
N-(2-carbamoylphenyl)-6-chloropyridine-2-carboxamide: Contains a chlorine substituent instead of a methyl group, potentially altering its chemical properties and applications.
Propriétés
Formule moléculaire |
C14H13N3O2 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-(2-carbamoylphenyl)-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-9-5-4-8-12(16-9)14(19)17-11-7-3-2-6-10(11)13(15)18/h2-8H,1H3,(H2,15,18)(H,17,19) |
Clé InChI |
UXSYCWJKRJPKJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


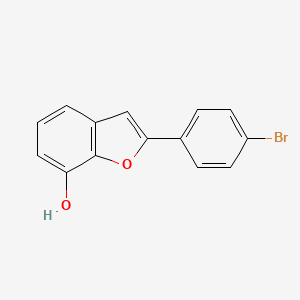


![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)

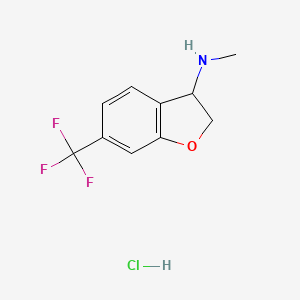
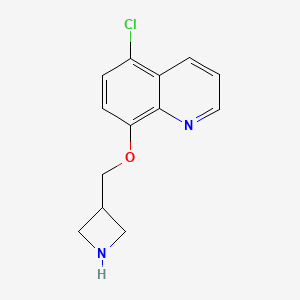
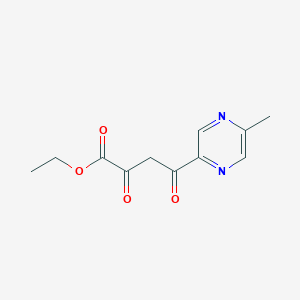
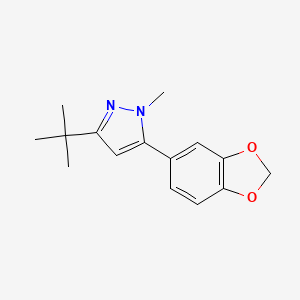
![5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)

